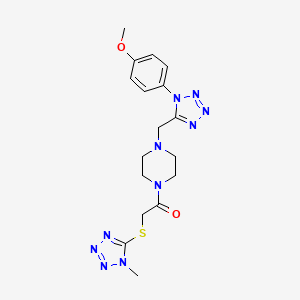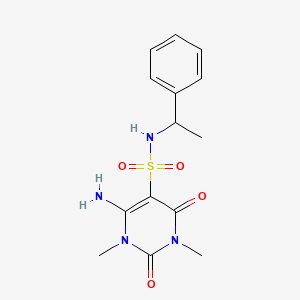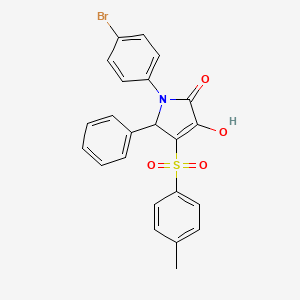
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound featuring multiple functional groups including piperazine, tetrazole, and a thioether linkage. The combination of these groups imbues the molecule with unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves the stepwise assembly of its complex structure:
Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole via [2+3] cycloaddition of phenyl azide and nitrile compounds under high temperature and pressure.
Alkylation of piperazine with 1-(4-methoxyphenyl)-1H-tetrazole using a suitable alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Thioether formation through the reaction of the resulting product with 1-methyl-1H-tetrazole-5-thiol under basic conditions to produce the final compound.
Industrial Production Methods: Industrial-scale production may use optimized conditions such as continuous flow chemistry to improve yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone participates in a variety of chemical reactions:
Oxidation: May occur at the thioether linkage to form sulfoxides or sulfones.
Reduction: Possible at the tetrazole ring under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles like sodium azide for substitution.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Hydrogenated derivatives from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in creating complex heterocyclic compounds.
Biology: Studied for its interaction with various enzymes and receptors due to its unique structure.
Medicine: Investigated as a potential pharmacophore in drug development, particularly for its binding affinity to specific biological targets.
Industry: Utilized in the production of advanced materials, such as specialized polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism of action depends on the specific application:
In drug development: It may act by binding to a specific receptor or enzyme, inhibiting or activating its function. The piperazine and tetrazole groups often contribute to high binding affinity.
In material science: Its reactivity allows it to participate in cross-linking reactions, enhancing the properties of polymers or coatings.
Comparison with Similar Compounds
1-(4-(1H-tetrazol-5-yl)methyl)piperazine
1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-chloroethane
2-((1H-tetrazol-5-yl)methylthio)ethanone
Uniqueness:
The presence of dual tetrazole groups in 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone makes it unique compared to other similar compounds, offering distinct reactive sites and binding properties. These features enhance its potential in drug design, particularly for multi-target strategies.
There you have it: your in-depth look at this compound. What do you think?
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10O2S/c1-24-17(19-21-22-24)30-12-16(28)26-9-7-25(8-10-26)11-15-18-20-23-27(15)13-3-5-14(29-2)6-4-13/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRBHHDBJACOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2882630.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
![N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2882635.png)



![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2882650.png)

